

Application Notes and Protocols: Immunohistochemistry for TREM1 in PY159 Studies

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Compound of Interest

Compound Name: Antitumor agent-159

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Introduction

PY159 is a humanized agonistic monoclonal antibody that targets the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1][2] TREM1 is a receptor expressed on myeloid cells, including neutrophils, monocytes, and macrophages, and is implicated in amplifying inflammatory responses.[3] In the context of oncology, PY159 is being investigated for its potential to reprogram immunosuppressive myeloid cells within the tumor microenvironment (TME) into pro-inflammatory, anti-tumor effectors.[4][5] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of TREM1 in tumor tissues, a critical component for patient selection and pharmacodynamic assessment in PY159 clinical studies.[6]

Data Presentation: TREM1 Expression in Solid Tumors

Analysis of archival tumor tissue from clinical trials of PY159 has provided insights into the expression levels of TREM1 across various solid tumors. This data is crucial for identifying tumor types that may be more responsive to PY159 therapy.

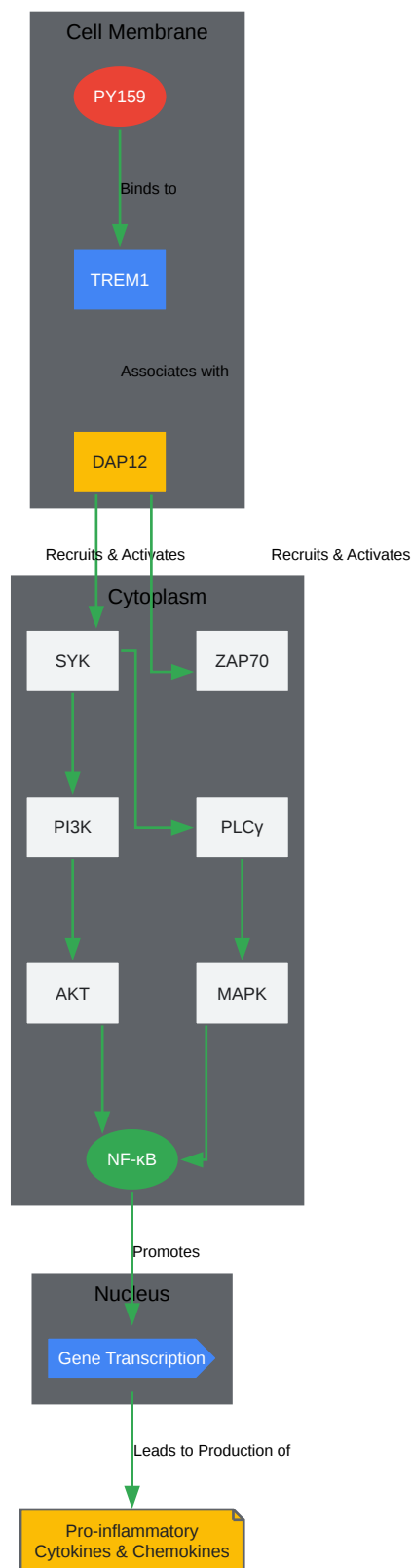
Clinical Study Phase	Cancer Types Investigated	TREM1 Expression Level (%)	Citation(s)
Phase 1a (NCT04682431)	Hormone receptor-positive/HER2-negative breast cancer, triple-negative breast cancer, gastric cancer, pancreatic cancer, head and neck cancer, non-small cell lung cancer, and gynecologic cancers.	0 - 15%	[7] [8] [9]
Phase 1b Expansion (NCT04682431)	Ovarian cancer, pancreatic ductal adenocarcinoma, non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), HR-positive, HER2-negative breast cancer, head and neck squamous cell carcinomas, and colorectal cancer.	Data not yet fully reported.	[4] [6]

Note: The reported range of 0-15% represents the percentage of TREM1-positive cells within the tumor microenvironment as determined by immunohistochemistry. Further breakdown by specific tumor type and correlation with clinical response is an ongoing area of investigation.

Signaling Pathway

PY159 functions as a TREM1 agonist, initiating a signaling cascade that leads to the activation of myeloid cells and the production of pro-inflammatory cytokines and chemokines. The binding

of PY159 to TREM1 crosslinks the receptor and induces downstream signaling through the associated adaptor protein, DAP12.[5]



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TREM1 Signaling Pathway Activated by PY159

Experimental Protocols

Immunohistochemistry (IHC) Protocol for TREM1 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a general framework for the detection of TREM1. Optimization may be required for specific antibodies and tissue types.

1. Materials and Reagents:

- FFPE tumor tissue sections (4-5 μ m thick) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Anti-TREM1 antibody (human-reactive, validated for IHC). The specific clone and dilution should be optimized.
- Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG, depending on the primary antibody host.
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain

- Mounting Medium
- Coplin jars
- Humidified chamber
- Light microscope

2. Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate slides through a graded series of ethanol:
 - 100% ethanol, two changes for 3 minutes each.
 - 95% ethanol for 3 minutes.
 - 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

3. Antigen Retrieval:

- Immerse slides in pre-heated Antigen Retrieval Buffer.
- Heat the slides in a water bath, steamer, or pressure cooker. A common method is to heat at 95-100°C for 20-30 minutes.
- Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides with deionized water and then with PBS.

4. Staining Procedure:

- Peroxidase Block: Immerse slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
- Rinse slides three times with PBS for 5 minutes each.

- Blocking: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
- Primary Antibody Incubation: Drain the blocking buffer (do not rinse) and apply the diluted anti-TREM1 primary antibody. Incubate overnight at 4°C in a humidified chamber.
- Rinse slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
- Rinse slides three times with PBS for 5 minutes each.
- Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor under a microscope to avoid overstaining.
- Rinse slides with deionized water to stop the reaction.

5. Counterstaining, Dehydration, and Mounting:

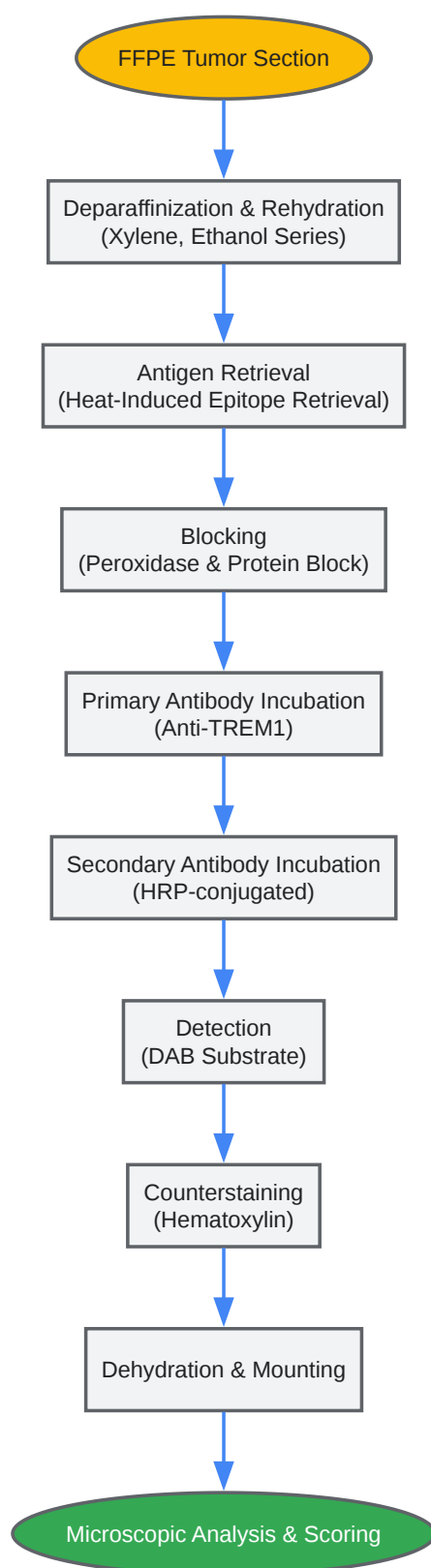
- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with running tap water until the water runs clear.
- "Blue" the sections in a gentle stream of tap water or a bluing agent.
- Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
- Clear in two changes of xylene for 3 minutes each.
- Mount a coverslip using a permanent mounting medium.

6. Interpretation of Staining:

- Positive Staining: Brown precipitate (DAB) localized to the cell membrane and/or cytoplasm of myeloid cells (macrophages, neutrophils, monocytes) within the tumor stroma.
- Negative Staining: Absence of brown precipitate.

- Cellular Localization: Primarily membranous and/or cytoplasmic.
- Scoring: Staining can be semi-quantitatively scored based on the percentage of positive cells and the intensity of the staining (e.g., H-score).

Experimental Workflow Diagram



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Immunohistochemistry Experimental Workflow

Conclusion

The immunohistochemical detection of TREM1 is a vital tool in the clinical development of PY159. The provided protocols and data serve as a comprehensive guide for researchers and clinicians involved in these studies. Accurate and reproducible IHC for TREM1 will be instrumental in patient stratification, understanding the mechanism of action of PY159, and ultimately, in the successful development of this novel immunotherapy.

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